Cas no 151330-10-8 (1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-)

1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel- structure
151330-10-8 structure
Nome del prodotto:1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-
Numero CAS:151330-10-8
MF:C12H18Br2N2
MW:350.09272146225
CID:195243
PubChem ID:127755

1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-
    • 1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)...
    • (3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline dihydrobromide
    • 1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline
    • 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline
    • 2,3,3a,4,5,9b-Hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline dihydro bromide, cis-(+-)-
    • 1H-Pyrrolo(3,2-h)isoquinoline, 2,3,3a,4,5,9b-hexahydro-1-methyl-, dihydrobromide, cis-(+-)-
    • DTXSID40934234
    • (3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-h]isoquinoline;dihydrobromide
    • 1-Methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline--hydrogen bromide (1/2)
    • HMPIQ
    • 2,3,3a,4,5,9b-Hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline dihydrobromide, cis-(+-)-
    • 151330-10-8
    • Inchi: InChI=1S/C12H16N2.2BrH/c1-14-7-5-10-3-2-9-4-6-13-8-11(9)12(10)14;;/h4,6,8,10,12H,2-3,5,7H2,1H3;2*1H
    • Chiave InChI: RCAGTHIYPMGJKX-UHFFFAOYSA-N
    • Sorrisi: Br.Br.CN1CCC2C1C1C=NC=CC=1CC2

Proprietà calcolate

  • Massa esatta: 349.982
  • Massa monoisotopica: 347.984
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 0
  • Complessità: 216
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 16.1Ų

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 278.2°Cat760mmHg
  • Punto di infiammabilità: 122°C
  • Indice di rifrazione: 1.562
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd